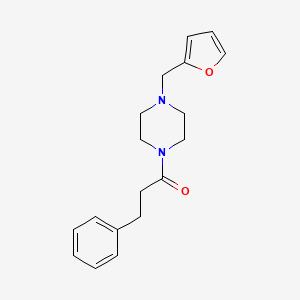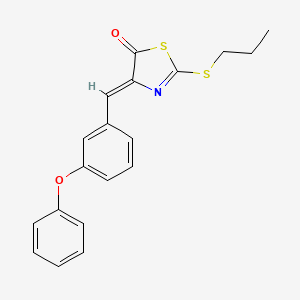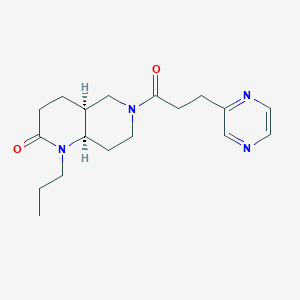![molecular formula C26H17N3O3 B5490594 3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5490594.png)
3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone, also known as NQDI-1, is a quinazolinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to modulate various signaling pathways in the body, making it a promising candidate for the treatment of several diseases.
Mécanisme D'action
3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone inhibits the activity of PKCδ by binding to its regulatory domain, preventing its activation. This inhibition leads to the modulation of several downstream signaling pathways, including the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects
3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone has been shown to have several biochemical and physiological effects in the body. It has been found to reduce inflammation, promote cell survival, and inhibit the growth of cancer cells. Additionally, 3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone is its ability to selectively inhibit PKCδ activity, making it a promising candidate for the treatment of several diseases. However, its limitations include its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of 3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone. One potential area of research is its use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration of 3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone for therapeutic purposes. Finally, the development of more potent and selective PKCδ inhibitors based on the structure of 3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone is an area of active research.
Méthodes De Synthèse
The synthesis of 3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone involves the reaction of 2-naphthylamine with 4-nitrobenzaldehyde in the presence of acetic acid to form 2-(4-nitrophenyl)vinylaniline. This intermediate is then reacted with anthranilic acid in the presence of polyphosphoric acid to form 3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone.
Applications De Recherche Scientifique
3-(2-naphthyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of protein kinase C delta (PKCδ), which is involved in several signaling pathways in the body. This inhibition has been found to have therapeutic effects in diseases such as diabetes, cancer, and neurodegenerative disorders.
Propriétés
IUPAC Name |
3-naphthalen-2-yl-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17N3O3/c30-26-23-7-3-4-8-24(23)27-25(16-11-18-9-13-21(14-10-18)29(31)32)28(26)22-15-12-19-5-1-2-6-20(19)17-22/h1-17H/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIIDBULICVJJKS-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=NC4=CC=CC=C4C3=O)C=CC5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=NC4=CC=CC=C4C3=O)/C=C/C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(naphthalen-2-yl)-2-[(E)-2-(4-nitrophenyl)ethenyl]quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyridine-2-carbonitrile](/img/structure/B5490518.png)
![4-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B5490523.png)
![N~4~-(cyclopropylmethyl)-N~4~-methyl-7-(1H-1,2,4-triazol-1-ylacetyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5490526.png)
![6-[2-(2-furyl)-1-methylvinyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5490530.png)

![4-(2,6-dimethylpyridin-3-yl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}pyrimidin-2-amine](/img/structure/B5490547.png)


![2-(1H-benzimidazol-2-yl)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B5490574.png)
![N-cyclopentyl-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5490578.png)
![1-[2-(3-methylphenoxy)propanoyl]azepane](/img/structure/B5490581.png)
![4-[4-(2-pyridinylmethoxy)-1-piperidinyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5490588.png)
![4-{4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B5490613.png)
![1-{1-[(1-aminocyclopropyl)carbonyl]piperidin-4-yl}-2-phenylethanol](/img/structure/B5490623.png)